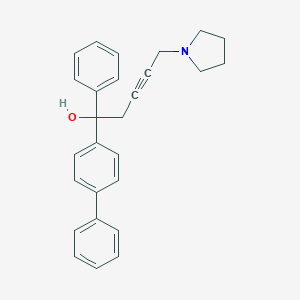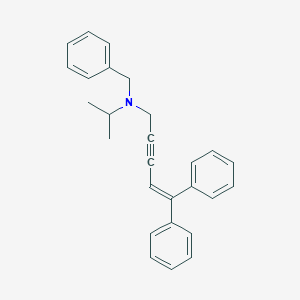![molecular formula C13H14N4OS B286694 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B286694.png)
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether can have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. It can also modulate the immune system, enhance cognitive function, and improve memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether in lab experiments include its potential as a versatile tool for studying various biological processes and its relatively easy synthesis method. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether. One direction is to further investigate its potential as an antitumor agent and as a modulator of the immune system. Another direction is to study its effects on the central nervous system in more detail and to explore its potential as a treatment for neurological disorders. Additionally, research can be done to explore its potential use in organic electronics and other material science applications.
In conclusion, 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether involves a multi-step process. The starting material, 4-bromoanisole, undergoes a substitution reaction with 6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base to form the intermediate product. This intermediate product is then reacted with a palladium catalyst and a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
The compound has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a modulator of the immune system. In pharmacology, it has been investigated for its effects on the central nervous system and as a potential treatment for neurological disorders. In material science, it has been studied for its potential use in organic electronics.
Propiedades
Fórmula molecular |
C13H14N4OS |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-8(2)12-16-17-11(14-15-13(17)19-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3 |
Clave InChI |
FHGWNFLNAWETIP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)





![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)





![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)